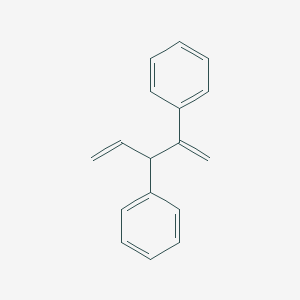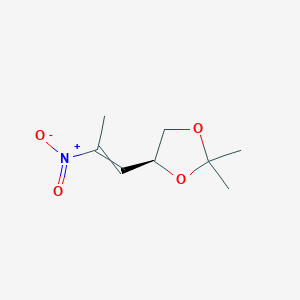![molecular formula C13H28O2Si B12560553 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol CAS No. 144157-69-7](/img/structure/B12560553.png)
5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol is an organic compound that features a silyl ether functional group. This compound is of interest in organic synthesis due to its unique structure, which includes a silyl-protected alcohol and an alkene moiety. The presence of the silyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations.
Méthodes De Préparation
The synthesis of 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol typically involves the protection of an alcohol group using a silylating agent. One common method is the reaction of pent-2-en-1-ol with a silyl chloride, such as tert-butyldimethylsilyl chloride, in the presence of a base like imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent such as dichloromethane at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alkene moiety can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The alkene can be reduced to an alkane using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The silyl ether can be cleaved under acidic or basic conditions to yield the free alcohol. Common reagents for deprotection include tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl).
Applications De Recherche Scientifique
This compound finds applications in various fields of scientific research:
Chemistry: It is used as a protecting group for alcohols in multi-step organic syntheses, allowing for selective reactions at other functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, where the silyl group provides stability and protection during the synthesis.
Medicine: It may be involved in the development of pharmaceuticals, where protecting groups are essential for the synthesis of complex drug molecules.
Industry: The compound can be used in the production of specialty chemicals and materials, where precise control over functional group reactivity is required.
Mécanisme D'action
The mechanism of action of 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol primarily involves the reactivity of the silyl ether and alkene functional groups. The silyl ether provides protection to the alcohol group, preventing unwanted reactions during synthetic procedures. The alkene moiety can participate in various addition reactions, allowing for further functionalization of the molecule. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-{[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]oxy}pent-2-en-1-ol include other silyl-protected alcohols and alkenes, such as:
tert-Butyldimethylsilyl ether (TBDMS ether): A common protecting group for alcohols, providing similar stability and reactivity.
Trimethylsilyl ether (TMS ether): Another silyl ether used for protecting alcohols, but with different steric and electronic properties.
Allyl alcohol derivatives: Compounds with similar alkene functionality, used in various synthetic applications.
The uniqueness of this compound lies in its combination of a silyl-protected alcohol and an alkene, offering versatility in synthetic chemistry.
Propriétés
Numéro CAS |
144157-69-7 |
|---|---|
Formule moléculaire |
C13H28O2Si |
Poids moléculaire |
244.44 g/mol |
Nom IUPAC |
5-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxypent-2-en-1-ol |
InChI |
InChI=1S/C13H28O2Si/c1-12(2)13(3,4)16(5,6)15-11-9-7-8-10-14/h7-8,12,14H,9-11H2,1-6H3 |
Clé InChI |
NOXUJHPZFASNIP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)[Si](C)(C)OCCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
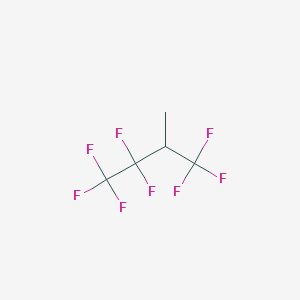
![(2R)-2-[(Triphenylsilyl)oxy]propanal](/img/structure/B12560481.png)
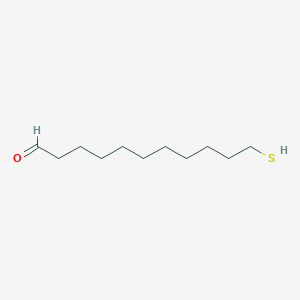

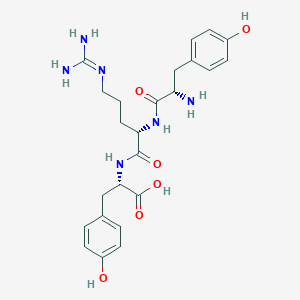
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
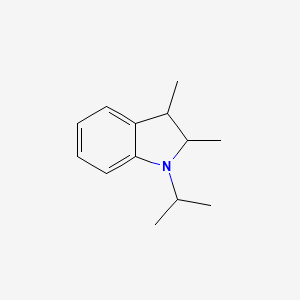
![Propanamide, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12560513.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)

